molecular formula C15H12ClNO B11060545 4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one

4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B11060545
M. Wt: 257.71 g/mol
InChI Key: HSXKMTABKZDRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one is an organic compound that belongs to the class of quinolinones It is characterized by a quinoline core structure with a 4-chlorophenyl substituent at the 4-position and a ketone functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-7,8-dihydroquinolin-5(6H)-one is unique due to its specific quinoline core structure and the presence of both a 4-chlorophenyl substituent and a ketone group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C15H12ClNO/c16-11-6-4-10(5-7-11)12-8-9-17-13-2-1-3-14(18)15(12)13/h4-9H,1-3H2

InChI Key

HSXKMTABKZDRCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CC(=C2C(=O)C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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